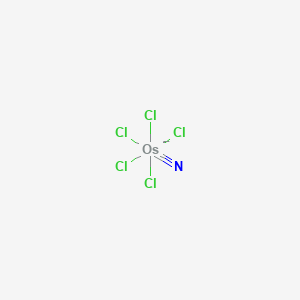

Pentachloro(nitrido)osmate(2-)

Description

Historical Context of Nitridoosmium Coordination Compounds Research

The study of coordination compounds dates back to antiquity, with pigments like Prussian blue being early examples. uomustansiriyah.edu.iqlibretexts.org However, the systematic study of these compounds began much later. The development of coordination chemistry as a field is largely credited to Alfred Werner, whose work in the late 19th and early 20th centuries laid the groundwork for our modern understanding. libretexts.org

High-valence nitrido-osmium(VI) complexes have been known for a considerable time and have been noted for their interesting photochemical and electrochemical properties. mdpi.com The synthesis of various nitridoosmium(VI) alkyl complexes was reported as early as 1984. acs.org These early investigations into nitridoosmium compounds paved the way for a deeper understanding of their structure, bonding, and reactivity.

Significance within High-Valent Transition Metal Chemistry

High-valent transition metal complexes, particularly those with oxo (M=O) and nitrido (M≡N) ligands, are crucial areas of research. acs.org While metal-oxo complexes have been extensively studied for their roles in biological and chemical oxidation processes, the chemistry of metal-nitrido complexes is a comparatively less explored frontier. acs.orgcapes.gov.br

The nitrido ligand (N³⁻) is a powerful π-donor, which can influence the electronic structure and reactivity of the metal center. uni-bonn.de This is a key feature in high-valent chemistry, where the metal is in a high oxidation state. The study of nitrido complexes like Pentachloro(nitrido)osmate(2-) provides valuable insights into the nature of metal-nitrogen multiple bonds and their reactivity. researchgate.net

A significant area of interest is the "trans influence," a phenomenon well-exemplified by [OsNCl₅]²⁻. acs.org In this complex, the Os-Cl bond trans (opposite) to the nitrido ligand is longer and weaker than the cis (adjacent) Os-Cl bonds. acs.org This effect is attributed to both steric and electronic factors. researchgate.net

Interactive Data Table: Structural Parameters of Pentachloro(nitrido)osmate(2-)

| Parameter | Value | Reference |

| Point Group | C₄ᵥ | acs.orgresearchgate.net |

| Os≡N Bond Length | Varies with cation | mdpi.com |

| Os-Cl (cis) Bond Length | Shorter than trans | acs.org |

| Os-Cl (trans) Bond Length | Longer than cis | acs.org |

Note: Specific bond lengths can vary depending on the counter-ion and the crystal packing forces.

Position of Pentachloro(nitrido)osmate(2-) as a Precursor and Model System

One of the most critical roles of Pentachloro(nitrido)osmate(2-) in modern inorganic chemistry is its function as a precursor for the synthesis of other osmium complexes. berkeley.edunih.gov Starting from this relatively simple and well-characterized anion, a wide variety of more complex molecules can be prepared. This allows for the systematic study of how changes in the ligand environment affect the properties and reactivity of the osmium center.

For instance, the chloride ligands in [OsNCl₅]²⁻ can be substituted by other ligands, leading to the formation of new nitridoosmium(VI) complexes with tailored properties. uic.edu This makes it an invaluable tool for synthetic inorganic chemists.

Furthermore, [OsNCl₅]²⁻ serves as a crucial model system for theoretical studies. researchgate.net Its relatively simple structure allows for high-level computational analysis to probe the electronic structure and bonding in detail. These theoretical investigations, in conjunction with experimental data, provide a deeper understanding of fundamental concepts like the trans influence and the nature of the Os≡N triple bond. researchgate.net

Interactive Data Table: Properties of Pentachloro(nitrido)osmate(2-)

| Property | Value |

| Molecular Formula | [OsNCl₅]²⁻ |

| Molecular Weight | 381.5 g/mol nih.gov |

| Charge | -2 |

Properties

Molecular Formula |

Cl5NOs-2 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

azanylidyne(pentachloro)osmium(2-) |

InChI |

InChI=1S/5ClH.N.Os/h5*1H;;/q;;;;;;+3/p-5 |

InChI Key |

QUQILRYQOPYPAA-UHFFFAOYSA-I |

SMILES |

N#[Os-2](Cl)(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

N#[Os-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Pentachloro Nitrido Osmate 2

Electrophilic Reactivity of the Nitrido Ligand

The nitrogen atom in pentachloro(nitrido)osmate(2-) exhibits pronounced electrophilic character, making it susceptible to attack by a range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new bonds and the elaboration of the complex's coordination sphere. Osmium(VI) nitrido complexes, in general, are known to be highly electrophilic and react with various nucleophiles to form novel osmium(IV) and osmium(V) complexes. researchgate.net

Nucleophilic Addition to the Os≡N Triple Bond

The Os≡N triple bond readily undergoes nucleophilic addition. For instance, osmium(VI) nitrido complexes react with phosphines, sulfides, and azides. hku.hk The reaction with triphenylphosphine (B44618) is a well-studied example, leading to the formation of osmium(IV) phosphiniminato complexes. hku.hkacs.org This transformation highlights the electrophilic nature of the nitrido ligand, which attacks the phosphorus atom of the phosphine. acs.org Similarly, reactions with thiols can occur, leading to the reduction of the osmium center and the formation of osmium(IV) intermediates. The reactivity of the nitrido ligand can be tuned by the other ligands present in the complex. nih.gov

C-N Bond Formation Reactions Initiated by the Nitrido Ligand

The electrophilic nitrido ligand is a key player in the formation of new carbon-nitrogen bonds. These reactions are of significant interest for the synthesis of nitrogen-containing organic molecules. For example, osmium nitrido complexes can react with alkenes, leading to the formation of aziridination products. nih.gov Furthermore, under photochemical conditions, some osmium(VI) nitrido complexes can activate C-H bonds in alkanes and arenes, leading to nitrogenation of these inert substrates. d-nb.info This reactivity underscores the potential of these complexes to functionalize hydrocarbons.

Mechanisms of Organic Group Transfer to the Nitrido Ligand

The transfer of organic groups to the nitrido ligand is a crucial step in many of its C-N bond-forming reactions. This can be achieved using various organometallic reagents.

Grignard reagents (RMgX) are potent nucleophiles that can add to the electrophilic nitrogen of the nitrido ligand. masterorganicchemistry.comlibretexts.org The carbon-magnesium bond in Grignard reagents is polarized, with a partial negative charge on the carbon atom, making it nucleophilic. libretexts.orgutexas.edu The reaction mechanism likely involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrogen atom of the Os≡N bond. masterorganicchemistry.com The reactivity of Grignard reagents can be influenced by factors such as the nature of the organic group and the reaction conditions. rsc.org

Organoboranes, while generally less nucleophilic than Grignard reagents, can also participate in reactions with metal nitrido complexes. wikipedia.orglibretexts.org The reactivity of organoboranes can be enhanced by the use of a base, which forms a more nucleophilic "ate" complex. nobelprize.org The transfer of an organic group from boron to the nitrido nitrogen would proceed through a transmetalation-like step. nobelprize.org The specific conditions and the nature of the organoborane would dictate the feasibility and outcome of such a reaction. oregonstate.eduresearchgate.net

Table 1: Reactivity of Pentachloro(nitrido)osmate(2-) with Selected Nucleophiles

| Nucleophile | Product Type | Reference |

| Triphenylphosphine (PPh₃) | Osmium(IV) phosphiniminato complex | hku.hkacs.org |

| Sulfides (e.g., Li₂S) | Osmium(II) thionitrosyl complex | hku.hk |

| Azides (e.g., [PPN]N₃) | Osmium(III) dichloro complex | hku.hk |

| Alkenes | Aziridination products | nih.gov |

| Alkanes/Arenes (photochemical) | Nitrogenated hydrocarbons | d-nb.info |

| Grignard Reagents (RMgX) | Organoimido complexes | masterorganicchemistry.comlibretexts.org |

| Organoboranes | Potential for organoimido complexes | wikipedia.orglibretexts.orgnobelprize.org |

The nitrido ligand can undergo insertion into carbon-carbon double bonds. chemrxiv.org For example, an osmium nitrido complex has been shown to react with indenes to produce isoquinolines. chemrxiv.org This process is thought to proceed through a stepwise mechanism involving an initial aziridination followed by an electrocyclic ring-opening to form an azaallenium intermediate. chemrxiv.org This type of reactivity demonstrates the ability of the nitrido ligand to participate in complex organic transformations.

Organometallic Reagent Reactivity (e.g., Grignard, Organoboranes)

Redox Chemistry and Nitrogen Atom Transfer Processes

The redox chemistry of pentachloro(nitrido)osmate(2-) and its derivatives is rich and plays a crucial role in their reactivity. The osmium center can exist in various oxidation states, and the interconversion between these states is often coupled to nitrogen atom transfer reactions.

Osmium(VI) nitrido complexes are potent oxidizing agents, especially in their excited states. d-nb.info Upon photoexcitation, an osmium(VI) nitrido complex was found to be a highly electrophilic species capable of activating C-H bonds. d-nb.info The kinetics of nitrogen atom transfer from osmium(VI) nitrido complexes to triphenylphosphine have been studied, revealing a second-order rate law. acs.org This is consistent with a mechanism involving electrophilic attack of the nitrido ligand on the phosphorus atom. acs.org

Furthermore, [OsNCl₄]⁻ can catalyze the oxidation of alkanes in the presence of various oxidants, and this process is accelerated by the addition of Lewis acids. researchgate.netnih.gov The reduction of osmium(VI) nitrido complexes by biologically relevant thiols like glutathione (B108866) has also been investigated, revealing a multi-step process involving osmium(IV) intermediates. These studies highlight the dual role of the osmium nitrido moiety as both an electrophile and a key participant in redox catalysis and nitrogen atom transfer.

Kinetics and Thermodynamics of Nitrogen Atom Transfer from Os(VI) Nitrido Complexes

Nitrogen atom transfer from a metal-nitrido complex is a fundamental reaction that can mediate multi-electron redox processes. iastate.edu For Os(VI) nitrido complexes, the strong Os≡N triple bond must be cleaved, and the reaction's feasibility is governed by kinetic and thermodynamic factors. The transfer of the nitrogen atom can be considered a pseudo-self-exchange reaction when the reactants and products are structurally similar, allowing for the measurement of the intrinsic tendency for the transfer to occur. iastate.edu

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Intermetal Nitrogen Atom Transfer (Note: Data below is for the analogous Mn-porphyrin system and serves to illustrate the typical parameters measured in such studies.) iastate.edu

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | 0.010 ± 0.007 M⁻¹s⁻¹ | 22 °C |

| Equilibrium Constant (Keq) | 24.3 ± 3.3 | 22 °C |

| Activation Enthalpy (ΔH‡) | 19 ± 2 kcal/mol | - |

| Activation Entropy (ΔS‡) | -3 ± 6 cal/mol·K | - |

| Reaction Enthalpy (ΔH°) | -7.0 ± 0.6 kcal/mol | - |

| Reaction Entropy (ΔS°) | -11 ± 2 cal/mol·K | - |

Mechanisms of Reduction Pathways

The Os(VI) center in pentachloro(nitrido)osmate(2-) can be reduced to lower oxidation states through various mechanisms, often involving biologically relevant molecules or proton-coupled electron transfer pathways.

Thiols (R-SH), such as the biologically ubiquitous tripeptide glutathione (GSH), are effective reducing agents. researchgate.net The interconversion between the reduced thiol form and the oxidized disulfide form (S-S) is a fundamental redox reaction. libretexts.org In cellular environments, the high concentration of reduced glutathione helps maintain a reducing atmosphere. libretexts.org

The reduction of an Os(VI) nitrido complex by a thiol likely proceeds via nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic metal center or the nitrido ligand. This process involves a two-electron transfer, resulting in the reduction of the Os(VI) center and the oxidation of two thiol molecules to form a disulfide. The oxidation of thiols can proceed through one- or two-electron mechanisms, leading to thiyl radicals or sulfenic acids as intermediates, respectively. researchgate.net In the context of reducing a high-valent metal center like Os(VI), the reaction pathway would be influenced by the specific thiol and the reaction conditions. The reaction between peroxiredoxin 2 and GSH, for example, involves complex exchange mechanisms where the protein's disulfide is reduced by GSH. otago.ac.nznih.gov A similar exchange mechanism could be envisioned for the reduction of an Os(VI) complex after an initial reaction step.

Proton-coupled electron transfer (PCET) is a crucial mechanism in which both an electron and a proton are transferred in a single elementary step or in rapid succession. nih.govuu.se This pathway is often favored over simple electron transfer as it can avoid the formation of high-energy intermediates. nih.gov PCET mechanisms can be categorized as concerted (where the electron and proton transfer simultaneously) or stepwise (electron transfer followed by proton transfer, ETPT, or vice versa, PTET). diva-portal.org

In the reduction of pentachloro(nitrido)osmate(2-), a PCET mechanism could involve the transfer of an electron to the Os(VI) center and a simultaneous or subsequent transfer of a proton to the nitrido ligand. This would result in the formation of an osmium(V) imido (OsV=NH) or osmium(IV) amido (OsIV-NH₂) species. Such pathways are fundamental in processes like water splitting and CO₂ reduction. mit.edunih.gov The specific operative mechanism (concerted vs. stepwise) is dictated by the thermodynamic driving forces for the electron and proton transfer steps, including the reduction potential of the complex and the pKa of the proton source. diva-portal.org

Reduction by Biologically Relevant Reducing Agents (e.g., Thiols, Glutathione)

Intermetal Nitrogen Atom Transfer Reactions

Intermetal nitrogen atom transfer involves the movement of the nitrido ligand from the osmium center to a different metal complex. acs.org This process is a formal two-electron redox reaction, where the Os(VI) center is reduced and the acceptor metal is oxidized. iastate.edu

Studies on analogous chromium and manganese systems show that the reaction proceeds through an asymmetric nitride-bridged intermediate. iastate.eduacs.org The kinetics are typically second-order, consistent with a bimolecular mechanism. iastate.edu The driving force for the reaction is thermodynamic, dependent on the relative stabilities of the nitrido complexes of the two different metals. acs.org For example, the transfer of a nitrogen atom from a chromium(V) corrole (B1231805) nitrido complex to a chromium(III) porphyrin complex has been demonstrated, highlighting the feasibility of such reactions. acs.org Given the electrophilic nature of the nitrido ligand in [OsNCl₅]²⁻, it is expected to readily participate in such transfer reactions with appropriate metal complex reductants. researchgate.net

Photochemical Activation and Reactivity

The absorption of light can promote nitridoosmium complexes to an excited state with dramatically different and enhanced reactivity compared to the ground state.

Excited State Reactivity of Nitridoosmium Complexes

Nitridoosmium(VI) complexes, particularly those with polypyridine ligands, can possess long-lived and emissive excited states upon photoexcitation. rsc.org The excited state is characterized as a triplet metal-to-ligand charge transfer state, specifically ³[(dxy)¹(dπ*)¹]. rsc.org This excited state has significantly different electronic properties from the ground state.

A key feature of this excited state is its enhanced oxidizing power. For the complex mer-[Os(terpy)NCl₂]⁺, the excited state is a powerful photooxidant, with an estimated redox potential for the Os(VI)*/Os(V) couple of +2.12 V versus the normal hydrogen electrode (NHE). rsc.org This makes the photoexcited complex capable of oxidizing substrates that are inert to the ground-state complex. This property allows for the use of solar energy to drive challenging chemical transformations, such as the nitrogenation of alkanes and arenes. researchgate.netdntb.gov.ua The long lifetime of the excited state in some of these complexes allows sufficient time for bimolecular reactions to occur. rsc.org

Table 2: Photophysical and Redox Properties of a Representative Nitridoosmium(VI) Complex rsc.org

| Property | Complex: mer-[Os(terpy)NCl₂][ClO₄] |

| Excited State | ³[(dxy)¹(dπ)¹] |

| Emission Lifetime (τ) | 4.64 µs (in degassed acetonitrile) |

| Ground State Redox Potential E°(OsVI/V) | +0.62 V vs NHE |

| Excited State Redox Potential E°(OsVI/V) | +2.12 V vs NHE |

Photochemical Nitrogenation Reactions

While most osmium(VI) nitrido complexes are generally inert, photochemical excitation provides a powerful strategy to enhance the reactivity of the nitrido ligand. rsc.orgacs.org The use of light, particularly visible light, can generate a highly reactive excited state, enabling the complex to participate in nitrogenation reactions with otherwise inert organic molecules. d-nb.inforesearchgate.net This approach is an appealing strategy for utilizing solar energy to drive challenging chemical transformations. d-nb.inforesearchgate.net

Upon irradiation, osmium(VI) nitrido complexes can be promoted to an excited state that possesses significant nitridyl radical character ([Os=N•]•). rsc.orgd-nb.info This excited species is substantially more electrophilic and oxidizing than the ground state complex. d-nb.inforsc.org Research on related osmium(VI) nitrido compounds demonstrates that this photo-activated state can readily activate the aliphatic C-H bonds of various hydrocarbons, including alkanes, and achieve the nitrogenation of arenes such as benzene. d-nb.info

For instance, a specially designed luminescent osmium(VI) nitrido complex, [OsVI(N)(NO₂-L)(CN)₃]⁻, becomes a potent electrophilic nitrido species under visible-light excitation. d-nb.info Its excited state is capable of ring-nitrogenation of arenes. d-nb.inforesearchgate.net Similarly, osmium(VI) nitrido corrole complexes, which are typically very stable and inert under thermal conditions, can be photochemically activated to react with substrates like the Zeise anion, forming a novel OsVI≡N—PtII complex. nih.gov These findings highlight a general principle: the photochemical activation of the metal-ligand multiple bond in osmium nitrido complexes can unlock reaction pathways that are inaccessible under thermal conditions. nih.gov

Coordination Reactivity and Ligand Lability

The coordination chemistry of pentachloro(nitrido)osmate(2-) is dominated by the lability of its chloro ligands, which allows for a wide range of substitution reactions to generate new osmium complexes with tailored properties.

The chloride ligands in [OsNCl₅]²⁻ and the related tetracoordinate species [OsNCl₄]⁻ can be readily displaced by other ligands. This makes them valuable precursors in osmium chemistry. acs.org Ligand substitution is a fundamental reaction type where one ligand is exchanged for another without a change in the metal's oxidation state. libretexts.org These reactions can proceed through different mechanisms, broadly classified as associative (where the incoming ligand binds first) or dissociative (where the outgoing ligand leaves first). libretexts.orglibretexts.org

A common synthetic strategy involves reacting [NBuⁿ₄][OsNCl₄] with multidentate ligands, such as Schiff bases (e.g., salophen or salen), in the presence of a base to yield new complexes like [OsVI(N)(L)Cl]. acs.org In this process, three of the original chloride ligands are substituted by the Schiff base. Another example is the reaction of TpOs(N)Cl₂ (where Tp = hydrotris(pyrazolyl)borate) with silver acetate, which results in the substitution of both chloride ligands to form TpOs(N)(OAc)₂. nih.gov These reactions demonstrate the utility of chloro-nitrido osmates as versatile starting materials for accessing a broader family of osmium(VI) nitrido compounds.

The reactivity of the osmium-nitrido (Os≡N) group is not static; it is significantly influenced by the electronic properties of the other ligands coordinated to the osmium center, known as ancillary ligands. By systematically changing these ligands, the chemical behavior of the nitrido group can be finely tuned. nih.gov

Studies on a series of TpOs(N)X₂ complexes, where X is a variable ancillary ligand, have shown that more electron-withdrawing ancillary ligands enhance the electrophilic character of the nitrido ligand. nih.gov This increased electrophilicity accelerates the rate of nucleophilic attack at the nitrogen atom. For example, in the reaction with triphenylphosphine (PPh₃), the rate increases as the ancillary ligand X becomes more electron-withdrawing (e.g., Cl < OAc < TFA). nih.gov This trend correlates with the electrochemical potential for the Os(VI) to Os(V) reduction, where more electron-withdrawing groups make the complex easier to reduce. nih.gov Similarly, for osmium nitrido complexes with substituted salophen ligands, the electronic nature of the substituents on the ligand framework influences the redox potentials of the Os(V)/Os(IV) and Os(IV)/Os(III) couples. acs.org

Table 1: Effect of Ancillary Ligand (X) on the Reactivity of TpOs(N)X₂ Complexes

| Ancillary Ligand (X) | Os(VI)/Os(V) Reduction Potential (Ep,c vs Fc⁺/Fc) | Relative Rate of Reaction with PPh₃ |

| Cl | -1.55 V | 1 |

| OAc | -1.41 V | 1.8 |

| TFA | -0.92 V | ~100 |

| Data sourced from Dehestani et al., Inorg. Chem. 2003. nih.gov |

This tuning capability is crucial for designing complexes for specific applications, such as catalysis or nitrogen-atom transfer reactions, where the reactivity of the nitrido group needs to be optimized. nih.gov

The lability of the osmium-chloride (Os-Cl) bonds in pentachloro(nitrido)osmate(2-) is a key factor governing its utility in synthetic chemistry. This lability is not uniform for all five chloro ligands; it is significantly affected by the powerful trans influence of the nitrido ligand. researchgate.netresearchgate.net

The trans effect, or trans influence, describes the tendency of a ligand to weaken the bond to the ligand positioned directly opposite to it in a coordination complex. researchgate.net The nitrido ligand (N³⁻) is a very strong σ- and π-donor, placing it high in the series of trans-influencing ligands. researchgate.netresearchgate.net In the octahedral geometry of [OsNCl₅]²⁻, the nitrido ligand weakens the Os-Cl bond in the trans position more than it weakens the four equatorial Os-Cl bonds.

This ground-state destabilization of the trans Os-Cl bond makes that specific chloride ion more susceptible to substitution. researchgate.net Consequently, ligand substitution reactions on [OsNCl₅]²⁻ or related square pyramidal [OsNCl₄]⁻ complexes often begin with the dissociation of the chloride ligand trans to the nitrido group. This inherent lability is precisely why these complexes are such effective precursors for the synthesis of other osmium nitrido compounds, as seen in their reactions with Schiff bases and other nucleophiles. acs.org The controlled cleavage of the labile Os-Cl bond is a foundational step in accessing the broader coordination chemistry of the Os≡N moiety. nih.gov

Structural Elucidation and Bonding Analysis

Crystallographic Investigations of Pentachloro(nitrido)osmate(2-) and Derivatives

The three-dimensional arrangement of atoms and the nature of the chemical bonds in pentachloro(nitrido)osmate(2-), [OsNCl₅]²⁻, and its derivatives are fundamental to understanding their chemical reactivity and physical properties. Crystallographic and spectroscopic techniques have been pivotal in providing detailed insights into the structural and electronic characteristics of these complexes.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For the pentachloro(nitrido)osmate(2-) anion, these studies reveal the geometry of the complex and the specific bond lengths and angles between the central osmium atom and the surrounding ligands.

The crystal structure of salts containing the [OsNCl₅]²⁻ anion, such as K₂[OsNCl₅], has been determined by X-ray diffraction. wikipedia.org These studies confirm a pseudooctahedral geometry for the anion. The osmium atom is bonded to one nitrido (N³⁻) ligand and five chloro (Cl⁻) ligands.

A key feature revealed by X-ray crystallography is the trans influence of the strongly bonded nitrido ligand. The Os≡N triple bond causes a lengthening and weakening of the bond to the ligand positioned directly opposite to it (trans position) compared to the ligands in the equatorial plane (cis positions). acs.org This results in one longer Os-Cl bond (trans) and four shorter, nearly equivalent Os-Cl bonds (cis). acs.org

Analysis of Coordination Geometry and Distortions

The coordination geometry of the [OsNCl₅]²⁻ anion is best described as a distorted octahedron, belonging to the C₄ᵥ point group. acs.org In a perfect octahedral geometry, all six ligand positions are equivalent, with 90° angles between adjacent ligands. However, in [OsNCl₅]²⁻, the presence of the Os≡N triple bond introduces significant distortions.

Intermolecular Interactions and Crystal Packing (e.g., Osme Bonds)

A notable type of intermolecular interaction that has been identified in nitrido-osmium(VI) complexes is the "osme bond". mdpi.comresearchgate.net This is a specific type of σ-hole interaction where the osmium atom, being electron-deficient (electrophilic) in the axial position opposite to the nitrido ligand, attracts an electron-rich (nucleophilic) atom from an adjacent molecule. mdpi.comresearchgate.net This interaction is directional and contributes significantly to the crystal packing. mdpi.com For example, in the solid state, nitrido-osmium(VI) complexes can form self-assembled dimers through these osme bonds. mdpi.com

The study of these noncovalent interactions is essential for understanding the supramolecular chemistry of these compounds and for the design of new materials with specific properties. rsc.org

Spectroscopic Investigations for Structural and Electronic Elucidation

Spectroscopic techniques provide valuable information that complements the structural data obtained from X-ray crystallography. They are particularly useful for probing the nature of chemical bonds and the electronic environment of the atoms within the complex.

Vibrational Spectroscopy (IR, Raman) for Os≡N Stretching Frequencies

Infrared (IR) and Raman spectroscopy are used to measure the vibrational frequencies of chemical bonds. The strong Os≡N triple bond in nitridoosmate complexes gives rise to a characteristic and intense stretching vibration (ν(Os≡N)).

The position of this band in the vibrational spectrum is sensitive to the electronic environment of the osmium center. In complexes of the type [OsNX₃L] and [OsN(QO)₂X] (where L is a bidentate N-heterocycle like 2,2'-dipyridyl or 1,10-phenanthroline, and QOH is oxine), the ν(Os≡N) frequency is observed in the range of 1080-1090 cm⁻¹. Changes in the other ligands attached to the osmium can influence the Os≡N bond strength and, consequently, the stretching frequency. For example, replacing halide ligands with N-heterocyclic bases can lead to a decrease in the ν(Os≡N) frequency. This is because the π-system of the heterocyclic ligand can interact with the metal's d-orbitals, which in turn affects the π-bonding component of the Os≡N bond.

Table 1: Representative Os≡N Stretching Frequencies in Nitridoosmate Complexes

| Compound Type | ν(Os≡N) (cm⁻¹) | Reference |

|---|---|---|

| [OsNX₃L] | 1080-1090 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific atomic nuclei. While osmium itself is not typically studied by NMR, the technique can be applied to the nuclei of the ligands attached to it, such as ¹H, ¹³C, or ³¹P in derivative complexes, or even ¹⁹F in fluoro-containing analogues. acs.orgcaltech.edu

In derivatives of pentachloro(nitrido)osmate(2-), where the chloride ligands are replaced by other groups, NMR can distinguish between ligands in different chemical environments. For example, in a complex with both cis and trans ligands, separate NMR signals would be expected for each environment due to the trans influence of the nitrido ligand. acs.org Variable-temperature NMR studies can also provide information about dynamic processes in solution, such as ligand exchange. researchgate.net

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Integrity

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a vital tool for confirming the molecular integrity of coordination complexes like pentachloro(nitrido)osmate(2-). This soft ionization technique allows for the transfer of intact complex ions from solution to the gas phase, minimizing fragmentation. For related osmium(VI) nitrido complexes, ESI-MS operating in negative ion mode has been successfully used to detect the parent anion. d-nb.info For instance, in the characterization of a similar complex, the parent anion [M]⁻ was observed at the expected mass-to-charge ratio (m/z), with isotopic labeling (using ¹⁵N) confirming the peak's identity by showing the predicted shift in m/z. d-nb.info This confirms that the core structure of the complex remains intact under the experimental conditions.

| Technique | Application | Key Finding | Reference |

| ESI-MS | Molecular Integrity Confirmation | Detection of the intact parent anion [OsNCl₅]²⁻ and its isotopologues. | d-nb.info |

Resonant X-ray Emission Spectroscopy (RXES) for Electronic Structure and Reaction Monitoring

Resonant X-ray Emission Spectroscopy (RXES) has emerged as a powerful technique for probing the electronic structure of metal centers and for monitoring chemical reactions in situ. figshare.comnih.gov This element-specific method provides detailed information about the chemical state and ligand environment of the osmium atom. researchgate.net

RXES has been instrumental in studying the reduction of osmium(VI) nitrido complexes. figshare.com By monitoring the spectral changes in real-time, researchers can track the transformation of the Os(VI) nitrido species to lower oxidation states, such as Os(IV) and Os(III). The analysis of RXES difference maps (ΔRXES) allows for the identification of stable intermediates formed during the reaction, providing support for proposed reaction mechanisms guided by Density Functional Theory (DFT). nih.gov These spectral changes reflect the alterations in the electronic structure, particularly the hybridization between osmium d-orbitals and nitrogen p-orbitals, which influences the strength of the Os≡N bond.

| Technique | Application | Information Obtained | Reference |

| RXES | Electronic Structure Analysis | Probes the chemical state and first coordination sphere of the Os center. | figshare.com |

| RXES | Reaction Monitoring | Tracks the reduction of Os(VI) to Os(IV) and Os(III) in real-time. | nih.gov |

| ΔRXES Maps | Mechanistic Elucidation | Reveals electronic changes and helps identify reaction intermediates. |

Electronic Absorption Spectroscopy for Electronic Transitions and Reaction Kinetics

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within the pentachloro(nitrido)osmate(2-) ion and to study the kinetics of its reactions. mdpi.comsapub.org The spectra of Os(VI) nitrido complexes typically feature intense ligand-centered π→π* transitions at higher energies (in the UV region). d-nb.info

The reactivity of the Os≡N bond can be significantly altered upon photochemical activation. nih.gov UV-Vis spectroscopy is a primary method for monitoring the progress of such reactions. acs.org By tracking the changes in absorbance at specific wavelengths over time, kinetic data can be obtained, allowing for the determination of reaction rate constants. sapub.org For example, dramatic changes in the UV-Vis spectrum upon reaction of an Os(VI) nitrido complex indicate significant alterations to the electronic structure of the chromophore. nih.gov

| Technique | Application | Key Findings | Reference |

| UV-Vis Spectroscopy | Electronic Transitions | Characterization of ligand-centered and metal-to-ligand charge transfer bands. | d-nb.infonih.gov |

| UV-Vis Spectroscopy | Reaction Kinetics | Monitoring changes in reactant and product concentrations over time to determine rate laws. | sapub.orgacs.org |

Bonding Models and Electronic Structure Theories Applied to the Os≡N Unit

The defining feature of pentachloro(nitrido)osmate(2-) is the osmium-nitrido triple bond (Os≡N). Its electronic structure is described by various bonding models and theoretical approaches.

Delocalization and Hybridization of the Nitrido Ligand

The nitrido ligand (N³⁻) is a strong-field ligand that engages in both σ- and π-bonding with the osmium center. numberanalytics.com Natural Bond Orbital (NBO) analysis provides a more localized picture of the bonding, revealing the donation from nitrogen p-orbitals into osmium d-orbitals to form two π-bonds orthogonal to each other, in addition to the central σ-bond. goettingen-research-online.de This extensive orbital overlap leads to a highly covalent bond. d-nb.info

Influence of Oxidation State and Ligand Environment on Bonding

The character of the Os≡N bond is highly sensitive to both the oxidation state of the osmium center and the nature of the other ligands in its coordination sphere. The Os(VI) oxidation state (a d² electron configuration) is particularly stable for nitrido complexes. goettingen-research-online.de Reduction of the metal center from Os(VI) to Os(IV) (a d⁴ configuration) leads to significant changes in the electronic structure and bonding. In lower-valent states, the strength of hybridization between the osmium and nitrogen orbitals decreases.

The ligand environment also plays a crucial role. The trans influence, a well-known phenomenon in square-planar and octahedral complexes, is prominent in [OsNCl₅]²⁻, where the strong Os≡N bond weakens the Os-Cl bond trans to it. acs.org Furthermore, the reactivity of the nitrido ligand can be tuned by the other ligands present. For example, the electrophilicity of the nitrido group can be enhanced by the choice of ancillary ligands, which can be observed through changes in reactivity and spectroscopic properties. d-nb.infonih.gov

| Factor | Influence on Os≡N Bond | Reference |

| Oxidation State | Higher oxidation states (e.g., +6) stabilize the triple bond; reduction to lower states weakens it. | goettingen-research-online.de |

| Ligand Environment | Ancillary ligands modulate the electrophilicity and reactivity of the nitrido group. | d-nb.infonih.gov |

| trans Influence | The strong Os≡N bond weakens the bond to the ligand in the trans position. | acs.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Pentachloro(nitrido)osmate(2-)

Quantum chemical calculations are fundamental to modern inorganic chemistry, providing detailed descriptions of molecular properties. For pentachloro(nitrido)osmate(2-), these calculations have been crucial in elucidating the nature of the osmium-nitrido triple bond and its influence on the surrounding ligands.

Density Functional Theory (DFT) has become a standard method for studying transition metal complexes due to its favorable balance of computational cost and accuracy. nih.govyoutube.com For pentachloro(nitrido)osmate(2-), DFT calculations have been successfully employed to optimize its molecular geometry. researchgate.net These studies typically show that the anion adopts a C4v point group symmetry, which is a distorted octahedral geometry. researchgate.netacs.org

The calculations accurately reproduce the key structural features observed experimentally, most notably the trans influence, where the Os-Cl bond trans to the strongly π-donating nitrido ligand is longer and weaker than the four equatorial Os-Cl bonds (cis to the nitrido ligand). acs.org The agreement between calculated and experimental geometric parameters is generally very good, validating the computational model. researchgate.net

Table 1: Representative Geometric Parameters of [OsNCl₅]²⁻ from DFT Calculations

| Parameter | Description | Typical Calculated Value (Å) |

| Os-N | Osmium-Nitrido bond length | ~1.65 Å |

| Os-Cl_trans | Osmium-Chlorido bond length (trans to N) | ~2.60 Å |

| Os-Cl_cis | Osmium-Chlorido bond length (cis to N) | ~2.40 Å |

| N-Os-Cl_cis | Angle between Nitrido and cis-Chlorido ligands | ~96° |

Note: These are typical values derived from DFT studies on related structures; exact values can vary with the functional and basis set used.

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy for electronic structure descriptions. wordpress.com Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data on bonding and energetics. For complex, heavy-element systems like osmium complexes, relativistic effects must also be considered, which can be incorporated into both DFT and ab initio frameworks. acs.org These high-level calculations are particularly useful for validating the results from more economical DFT methods and for investigating phenomena where electron correlation is especially critical, such as in the precise determination of bond dissociation energies or the characterization of excited electronic states.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Analysis of Reactivity through Computational Modeling

Computational modeling extends beyond static structures to explore the reactivity of pentachloro(nitrido)osmate(2-). By mapping out reaction pathways and analyzing the orbitals involved, chemists can predict and rationalize the compound's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. The nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates how a molecule interacts with other chemical species. For osmium nitrido complexes, the FMOs are key to understanding the reactivity of the Os≡N bond.

In a typical C4v symmetric complex like [OsNCl₅]²⁻, the HOMO is often localized on the chloride ligands, while the LUMO and LUMO+1 are a pair of degenerate, anti-bonding π* orbitals associated with the Os≡N triple bond (composed of Os d_xz, d_yz and N p_x, p_y orbitals). d-nb.info This LUMO character makes the nitrogen atom susceptible to attack by nucleophiles. Conversely, the high-energy, filled π-bonding orbitals of the Os≡N unit can participate in reactions with electrophiles, showcasing the ambivalent reactivity of the nitrido ligand. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Analysis for [OsNCl₅]²⁻

| Orbital | Primary Character | Implication for Reactivity |

| HOMO | Non-bonding, primarily on equatorial Cl ligands | Site for oxidative processes (electron donation). |

| LUMO/LUMO+1 | π* antibonding (Os-N) | Renders the nitrido ligand electrophilic; susceptible to nucleophilic attack. |

| HOMO-n | π bonding (Os-N) | Renders the nitrido ligand nucleophilic; can react with strong electrophiles. |

A potential energy surface (PES) is a multidimensional plot of a system's energy as a function of its geometric coordinates. iupac.org Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of the most favorable reaction pathways from reactants to products. nih.gov For reactions involving [OsNCl₅]²⁻, such as ligand exchange or nitrido group transfer, computational chemists can map the PES to locate energy minima (corresponding to stable reactants, intermediates, and products) and saddle points (corresponding to transition states). chemrxiv.org This mapping provides a detailed, step-by-step view of the reaction, revealing whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). iupac.org

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction. researchgate.net Characterizing the TS is essential for calculating reaction rates and understanding the factors that control reactivity. In the context of nitrido transfer reactions, where the nitrido ligand is transferred to another substrate, computational methods are used to locate the geometry of the TS. A key feature of a computationally identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the forming and breaking bonds). The energy difference between the reactants and the TS defines the activation energy barrier for the reaction.

Table 3: Key Parameters in the Computational Characterization of a Transition State

| Parameter | Description | Significance |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the theoretical rate of the reaction; a lower barrier means a faster reaction. |

| Geometry | The specific arrangement of atoms at the transition state. | Reveals which bonds are breaking and forming during the key reaction step. |

| Imaginary Frequency | The single negative frequency from a vibrational analysis at the TS. | Confirms the structure is a true first-order saddle point and visualizes the reaction coordinate. |

Potential Energy Surface Mapping for Reaction Mechanisms

Advanced Bonding Analysis Techniques

Computational and theoretical chemistry provides powerful tools to elucidate the intricate nature of chemical bonding in complex molecules. For the pentachloro(nitrido)osmate(2-) anion, [OsNCl₅]²⁻, and related nitrido-osmium(VI) complexes, advanced bonding analysis techniques offer deep insights into their electronic structure, reactivity, and intermolecular interactions. These methods go beyond simple structural descriptions, quantifying the forces and electronic phenomena that govern the compound's behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugation, and donor-acceptor interactions within a molecule by transforming the complex molecular wavefunction into a set of localized orbitals. numberanalytics.comnumberanalytics.com This analysis provides a chemically intuitive picture of bonding.

In studies of nitrido-osmium(VI) complexes, NBO analysis has been instrumental in characterizing the electronic factors that influence their structure and interactions. mdpi.comresearchgate.net For instance, NBO analysis reveals significant donor-acceptor interactions that contribute to the stability of certain molecular arrangements. A key interaction identified is the donation of electron density from a lone pair (LP) of a donor atom into an empty anti-bonding sigma orbital (σ*) of the osmium complex. researchgate.net

The representation of NBOs corresponding to these donor-acceptor interactions visually confirms the overlap between the lone pair of the interacting atom and the σ* anti-bonding orbital located along the axis of the Os≡N bond. researchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| LP → σOs-N | Donation from a lone pair (LP) of a nucleophilic atom into the anti-bonding σ orbital of the Os-N bond. | Characterizes and quantifies the strength of the osme bond, an attractive interaction opposite the Os≡N triple bond. |

| LPCl → σ*Os-Cl | Hyperconjugative interactions between the lone pairs of equatorial chlorine atoms and the anti-bonding orbitals of adjacent Os-Cl bonds. | Contributes to the overall electronic stabilization of the complex. |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. orientjchem.org This analysis is based on the topology of the electron density (ρ(r)), particularly its gradient vector field. Critical points in this field, where the gradient is zero, are used to characterize the nature of atomic and intermolecular interactions. orientjchem.orgscm.com

For nitrido-osmium(VI) complexes, QTAIM analysis has been employed in conjunction with other methods to characterize the nature of weak intermolecular interactions, such as the osme bond. mdpi.com The analysis focuses on identifying bond critical points (BCPs) between the osmium atom and an interacting electron donor. researchgate.net The properties at these BCPs, such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), reveal the interaction's nature.

A positive value of the Laplacian (∇²ρ(r) > 0) at the BCP is characteristic of "closed-shell" interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions. orientjchem.org In the study of osme-bonded adducts of nitrido-osmium(VI) complexes, the topological analysis consistently shows the presence of a BCP between the osmium center and the interacting atom (e.g., a nitrogen or oxygen atom of a Lewis base), confirming a defined interaction path. researchgate.net The calculated low values of ρ(r) and positive values for ∇²ρ(r) at these BCPs classify the osme bond as a non-covalent, closed-shell interaction. researchgate.net

| Parameter | Description | Typical Finding for Osme Bonds |

|---|---|---|

| Electron Density at BCP (ρ(r)) | Measures the electron density at the bond critical point; correlates with bond strength. | Low values, indicative of weak, non-covalent interactions. |

| Laplacian of Electron Density at BCP (∇²ρ(r)) | Indicates whether electron density is locally concentrated (∇²ρ(r) < 0, covalent) or depleted (∇²ρ(r) > 0, closed-shell). | Positive values, confirming a closed-shell or non-covalent interaction. |

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a visualization technique that reveals weak and non-covalent interactions in real space. jussieu.fr It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). github.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish between stabilizing hydrogen bonds, weak van der Waals interactions, and destabilizing steric clashes. jussieu.frgithub.com These interactions are then visualized as isosurfaces in 3D space, colored to indicate their nature.

In the context of nitrido-osmium(VI) complexes, NCI plot analysis provides compelling visual evidence for the existence of osme bonds. mdpi.comresearchgate.net The analysis reveals extended, low-density, low-gradient isosurfaces between the osmium center and an interacting Lewis base, which is a hallmark of non-covalent interactions. researchgate.net

The color of the NCI surface provides further insight:

Blue surfaces indicate strong, attractive interactions (like hydrogen bonds).

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

For nitrido-osmium(VI) adducts, the NCI plots show a significant green isosurface in the region between the osmium atom and the interacting nucleophile, located opposite the nitrido ligand. This visualization confirms the osme bond as a predominantly non-covalent, van der Waals-type interaction and highlights its role in the crystal packing and self-assembly of these complexes. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Calculations

The Molecular Electrostatic Potential (MEP) surface is a tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For nitrido-osmium(VI) complexes like [OsNCl₅]²⁻, MEP surface calculations have been crucial in identifying regions of electrophilic character. mdpi.com Theoretical studies on a model complex, tetrachloro-nitrido-osmium(VI), were performed to investigate the existence of a σ-hole. mdpi.comresearchgate.net A σ-hole is a region of positive electrostatic potential on an atom, located along the extension of a covalent bond.

The MEP surface calculations for the nitrido-osmium(VI) model revealed a distinct region of positive electrostatic potential (a σ-hole) on the osmium atom, located directly opposite the strongly electron-withdrawing Os≡N triple bond. mdpi.comresearchgate.net The maximum value of this σ-hole (Vₛ,ₘₐₓ) was calculated to be significantly positive, indicating a strong electrophilic character at this position. This positive region explains the propensity of these square-pyramidal complexes to form attractive interactions, known as osme bonds, with nucleophiles at the axial position trans to the nitrido ligand. mdpi.comresearchgate.net

| Molecular Feature | MEP Finding | Interpretation |

|---|---|---|

| Region opposite the Os≡N bond | Strongly positive electrostatic potential (Vs,max > 0). | Identifies an electrophilic σ-hole, making this site susceptible to nucleophilic attack and formation of osme bonds. |

| Equatorial Chlorine Ligands | Negative electrostatic potential. | Represents electron-rich regions, susceptible to electrophilic interaction. |

| Nitrido Ligand | Negative electrostatic potential. | Indicates an electron-rich region due to the high electron density of the triple bond. |

Advanced Research Methodologies and Future Directions in Nitridoosmium Chemistry

Development of Novel Spectroscopic Probes for In-Situ Monitoring of Reactivity

Understanding the intricate mechanisms of reactions involving nitridoosmium complexes requires techniques that can capture transient intermediates and monitor reaction progress in real-time. The development of advanced spectroscopic probes for in-situ analysis is a critical frontier.

One powerful technique that has emerged is Resonant X-ray Emission Spectroscopy (RXES). RXES has been successfully employed to monitor the spectral changes associated with the reduction of osmium(VI) nitrido complexes. This method provides a sensitive probe of the metal center's chemical state, allowing for the in-situ study of reaction pathways. For instance, in reactions with the biological reductant glutathione (B108866), RXES difference maps, guided by Density Functional Theory (DFT) calculations, have helped to identify the formation of stable osmium(IV) intermediates, thereby supporting proposed multi-step reduction mechanisms. This marks a significant achievement in elucidating the structure-mechanism relationship for these complexes in biologically relevant processes.

Other in-situ monitoring techniques are also being adapted for osmium chemistry. Biphasic systems have been developed to screen organic reactions catalyzed by osmium compounds, where a spectrophotometer monitors the diffusion of a product or byproduct into an adjacent aqueous layer in real-time. google.com For organometallic osmium complexes, real-time monitoring of reactions under microwave heating has been demonstrated using a simple digital camera to observe color changes associated with ligand substitution. acs.org Furthermore, techniques like in-situ NMR monitoring have been applied to track the generation of osmium-peroxo complexes formed during the aerobic oxidation of alcohols, providing crucial data on reaction intermediates. xmu.edu.cn

These evolving methodologies, moving beyond traditional endpoint analysis, are essential for capturing the dynamic behavior of nitridoosmium species and for the rational design of new reactive systems.

Exploration of Structure-Reactivity Relationships in Nitrogen Transfer Catalysis

Nitridoosmium(VI) complexes are notable for their electrophilicity and their ability to act as nitrogen atom transfer agents, a key step in potential catalytic cycles for amination and other nitrogenation reactions. researchgate.netacs.orgnih.gov A central goal of current research is to understand how the molecular structure of these complexes dictates their reactivity.

The ligands surrounding the Os≡N core play a determinative role. Studies on osmium(VI) nitrido complexes with Schiff base ligands, for example, have provided quantitative insights into these relationships. The kinetics of nitrogen atom transfer from a series of 5,5'-disubstituted salophen nitridoosmium(VI) complexes to triphenylphosphine (B44618) were studied using stopped-flow spectrophotometry. acs.org The reaction follows second-order kinetics, and the rate constants show a clear dependence on the electronic nature of the substituents on the salophen ligand. acs.org

This relationship was quantified using a Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett parameter (σp) of the substituents. acs.org The analysis yielded a positive ρ value of 1.9 ± 0.1, indicating that electron-withdrawing groups on the Schiff base ligand enhance the rate of nitrogen transfer. acs.org This is consistent with a transition state involving an electrophilic attack by the nitrido ligand on the phosphorus atom of the phosphine. acs.org

| Substituent (X) | Hammett Constant (σp) | Observed Rate Constant, k₂ (M⁻¹s⁻¹) |

|---|---|---|

| OCH₃ | -0.27 | Value not specified |

| H | 0.00 | Value not specified |

| Cl | 0.23 | Value not specified |

| Correlation Result: ρ = +1.9 ± 0.1 |

Data derived from a study on the kinetics of nitrogen atom transfer from substituted osmium(VI) nitrido complexes, demonstrating a linear correlation between log(kₓ/kₕ) and σₚ. acs.org The positive ρ value signifies that electron-withdrawing substituents accelerate the reaction.

This type of systematic study, which links electronic structure to kinetic outcomes, is fundamental. It allows chemists to tune the reactivity of the Os≡N unit by rationally modifying the ancillary ligands, a key principle in designing more efficient catalysts for nitrogen transfer reactions. researchgate.netacs.org

Integration of Machine Learning and AI in Predicting Nitridoosmium Reactivity and Properties

The design and discovery of new transition metal complexes, including nitridoosmium species, is a journey through a vast chemical space. mit.edu Traditional computational methods like Density Functional Theory (DFT), while powerful, are too time-consuming for high-throughput screening. mit.edursc.orgnsf.gov To accelerate this process, researchers are increasingly turning to machine learning (ML) and artificial intelligence (AI).

ML models, particularly artificial neural networks (ANNs), are being trained on data from quantum mechanical calculations to predict the properties and reactivity of transition metal complexes with remarkable speed and accuracy. rsc.orgnsf.govacs.org These models can learn complex structure-property relationships from a given dataset and then make predictions for new, unstudied compounds in seconds rather than the days required for DFT calculations. nsf.gov Key properties that can be predicted include spin-state energies, redox potentials, and bond lengths. rsc.orgnsf.gov

For example, ANNs have been trained to predict spin-state splitting energies in various transition metal complexes to within 3 kcal/mol of DFT-calculated values. rsc.org This level of accuracy is often sufficient to guide synthetic efforts toward complexes with desired electronic properties. The models are built using descriptors that encode the chemical environment of the metal center without needing precise 3D structural information beforehand. rsc.org

| Property Predicted | Model Type | Reported Accuracy (vs. DFT) | Key Benefit |

|---|---|---|---|

| Spin-State Splitting Energy | Artificial Neural Network (ANN) | ~1-3 kcal/mol | Rapid screening of large chemical spaces. nsf.gov |

| Redox Potential | ANN or Kernel Ridge Regression (KRR) | High correlation with DFT values | Accelerates discovery of catalysts and functional materials. mit.edunsf.gov |

| Reaction Outcomes (e.g., Yield) | Various ML Classifiers/Regressors | >80% accuracy in classifying reactivity | Enables autonomous exploration of chemical reactions by robots. nih.govcam.ac.uk |

This table summarizes the reported performance of various machine learning models applied to the prediction of properties and reactivity in transition metal chemistry, a field that includes nitridoosmium complexes. rsc.orgnsf.govnih.govcam.ac.uk

Theoretical Frameworks for Understanding High-Valent Metal-Ligand Multiple Bonds

The Os≡N triple bond in pentachloro(nitrido)osmate(2-) and its derivatives is a defining feature that governs their structure and reactivity. Understanding the electronic nature of this high-valent metal-ligand multiple bond is a major focus of theoretical and computational chemistry. aip.orgmdpi.com

Density Functional Theory (DFT) calculations have become an indispensable tool for probing these systems. aip.orgmdpi.comd-nb.info Theoretical investigations of complexes like [OsN(C≡CR)₄]⁻ reveal a ¹A₁ ground state and provide detailed insights into the molecular orbitals, electronic transitions, and geometries in both ground and excited states. aip.org These studies confirm the significant multiple bond character of the Os≡N linkage.

A fascinating recent development is the theoretical and crystallographic exploration of "osme bonds" (OmB). mdpi.comresearchgate.net An osme bond is a noncovalent interaction where the osmium atom acts as an electrophilic center (a σ-hole) and attracts a nucleophile. mdpi.comresearchgate.net In square-pyramidal nitrido-osmium(VI) complexes like [OsNCl₄]⁻, the region opposite the strongly electron-withdrawing nitrido ligand becomes electropositive, creating a σ-hole on the osmium atom that can interact with electron donors. mdpi.comresearchgate.net

DFT calculations have been used to quantify the strength and nature of these interactions. The interaction energies between the [OsNCl₄]⁻ anion and various neutral Lewis bases are moderately strong, indicating their importance in the solid state. mdpi.com

| Lewis Base Donor | Interaction Energy (ΔE, kcal/mol) | Equilibrium Distance (d, Å) | N≡Os–Cl Angle (α, °) |

|---|---|---|---|

| Pyridine | -13.82 | 2.45 | 99.6 |

| Acetone | -9.67 | 2.67 | 101.4 |

| Thiophene | -6.90 | 3.06 | 102.6 |

Data from DFT calculations on the interaction of the tetrachloro-nitrido-osmium(VI) unit with various Lewis bases. mdpi.com The interaction energies and geometric parameters reveal the formation of moderately strong, noncovalent osme bonds.

These theoretical frameworks provide a language to describe not only the covalent Os≡N bond but also the subtler noncovalent forces that dictate crystal packing and intermolecular recognition. This deeper understanding is crucial for designing new materials and supramolecular structures based on nitridoosmium building blocks.

Exploration of Pentachloro(nitrido)osmate(2-) in Supramolecular Assembly Research

Supramolecular chemistry involves the design of complex, functional architectures held together by noncovalent interactions. The unique properties of nitridoosmium complexes, particularly their defined geometry and the discovery of the osme bond, make them attractive building blocks for supramolecular assembly.

The precursor Pentachloro(nitrido)osmate(2-) can be readily converted to the square-pyramidal [OsNCl₄]⁻ anion, which serves as an ideal platform for exploring these interactions. mdpi.comresearchgate.net As established by theoretical calculations and analysis of crystal structures from the Cambridge Structural Database (CSD), the Os atom in this anion can act as an osme bond donor. mdpi.com This directional, noncovalent interaction can be used to control the assembly of molecules in the solid state, a practice known as crystal engineering. researchgate.net

The X-ray crystal structures of several nitrido-osmium(VI) derivatives show clear evidence of osme bonds influencing the crystal packing. mdpi.comresearchgate.net These interactions, where the osmium center is approached by an electron-rich atom (like oxygen or a π-system) from a neighboring molecule, are key to forming the extended supramolecular architecture. mdpi.com The ability to form these moderately strong and directional interactions opens up possibilities for using nitridoosmium complexes in the rational design of new crystalline materials with specific topologies and properties. While the field is still emerging, the foundational work demonstrating the existence and importance of osme bonds provides a clear future direction for the use of Pentachloro(nitrido)osmate(2-)-derived synthons in supramolecular chemistry. mdpi.com

Methodological Innovations in the Synthesis of Exotic Nitridoosmium Species

The synthesis of new, or "exotic," nitridoosmium species with tailored reactivity and properties is essential for advancing the field. Methodological innovations often focus on creating complexes with novel ligand environments, which in turn modulate the characteristics of the Os≡N bond.

The compound Pentachloro(nitrido)osmate(2-), typically handled as its potassium or tetrabutylammonium (B224687) salt, is a cornerstone starting material for this synthetic chemistry. nih.govacs.org A common strategy involves the substitution of the chloride ligands with other functional groups. For instance, the reaction of [NBuⁿ₄][OsNCl₄] with multidentate Schiff base ligands in the presence of a non-coordinating base like 2,6-dimethylpyridine (B142122) affords a series of [OsVI(N)(L)Cl] complexes (where L is a Schiff base). acs.org This method allows for the systematic introduction of electronically-tunable ligands, leading to the synthesis of complexes with finely controlled reactivity for nitrogen transfer. acs.org

Further reactivity of these nitrido complexes leads to even more exotic species. The reaction of osmium(VI) nitrido complexes with triphenylphosphine does not stop at nitrogen transfer; it produces stable osmium(IV) phosphoraniminato complexes, [OsIV(NPPh₃)(L)Cl]. acs.org These products represent a different class of osmium compounds with their own distinct electrochemical and structural properties. acs.org Similarly, photochemical activation of certain luminescent osmium(VI) nitrido complexes can generate highly electrophilic excited states capable of activating the C-H bonds of hydrocarbons, leading to novel nitrogenated organic products. d-nb.info

The synthesis of osmium(VI) nitrido complexes has also been implicated as a key step in preparing anticancer agents. The initial synthesis of a tetrabutylammonium salt of the Os(VI) nitrido chloride precursor is followed by complexation with bi- and tridentate heterocyclic ligands, yielding the desired bioactive compounds. These synthetic advancements, starting from simple precursors like Pentachloro(nitrido)osmate(2-), are critical for accessing a wider diversity of nitridoosmium species with unique structures and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.